molecular formula C8H11N3O2 B1512907 Methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate CAS No. 1216205-65-0

Methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate

Cat. No.: B1512907
CAS No.: 1216205-65-0
M. Wt: 181.19 g/mol
InChI Key: UZXXIYLXXTZTQN-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate: is a chemical compound belonging to the pyrimidine family, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an amino group at the 2-position, methyl groups at the 4- and 6-positions, and a carboxylate ester group at the 5-position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as ethyl acetoacetate and guanidine.

  • Reaction Steps: The process involves a series of reactions including condensation, cyclization, and esterification. The initial step is the condensation of ethyl acetoacetate with guanidine to form an intermediate, which undergoes cyclization to form the pyrimidine ring. The final step is the esterification of the carboxylic acid group to form the methyl ester.

  • Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity. This involves the use of catalysts, controlled reaction conditions, and purification techniques to ensure the final product meets the required standards.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group, if present.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be substituted with other functional groups.

  • Esterification: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

  • Esterification: Acid catalysts like sulfuric acid (H2SO4) are used in esterification reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions.

  • Reduction Products: Amino derivatives.

  • Substitution Products: Substituted pyrimidines.

  • Esterification Products: Carboxylic acids.

Scientific Research Applications

Chemistry: Methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting diseases such as cancer and infections. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-amino-4-methylpyrimidine-5-carboxylate: Similar structure but with only one methyl group.

  • Methyl 2-amino-6-methylpyrimidine-5-carboxylate: Similar structure but with the methyl group at a different position.

  • Methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate: The compound .

Uniqueness: The presence of both methyl groups at the 4- and 6-positions makes this compound unique compared to its analogs, which may influence its reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-4-6(7(12)13-3)5(2)11-8(9)10-4/h1-3H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXXIYLXXTZTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856455
Record name Methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216205-65-0
Record name Methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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